

# 3-Methyl-1H-indol-5-amine CAS number and physical constants

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## Compound of Interest

Compound Name: 3-Methyl-1H-indol-5-amine

Cat. No.: B566611

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## In-Depth Technical Guide to 3-Methyl-1H-indol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-1H-indol-5-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physical properties, and insights into its synthesis and potential biological significance.

## Core Data Presentation

Chemical Identity and Physical Constants

**3-Methyl-1H-indol-5-amine** is identified by the CAS Number 102308-52-1.<sup>[1]</sup> While comprehensive, experimentally determined physical constants are not readily available in the literature, the following table summarizes its basic properties. Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for any research application.

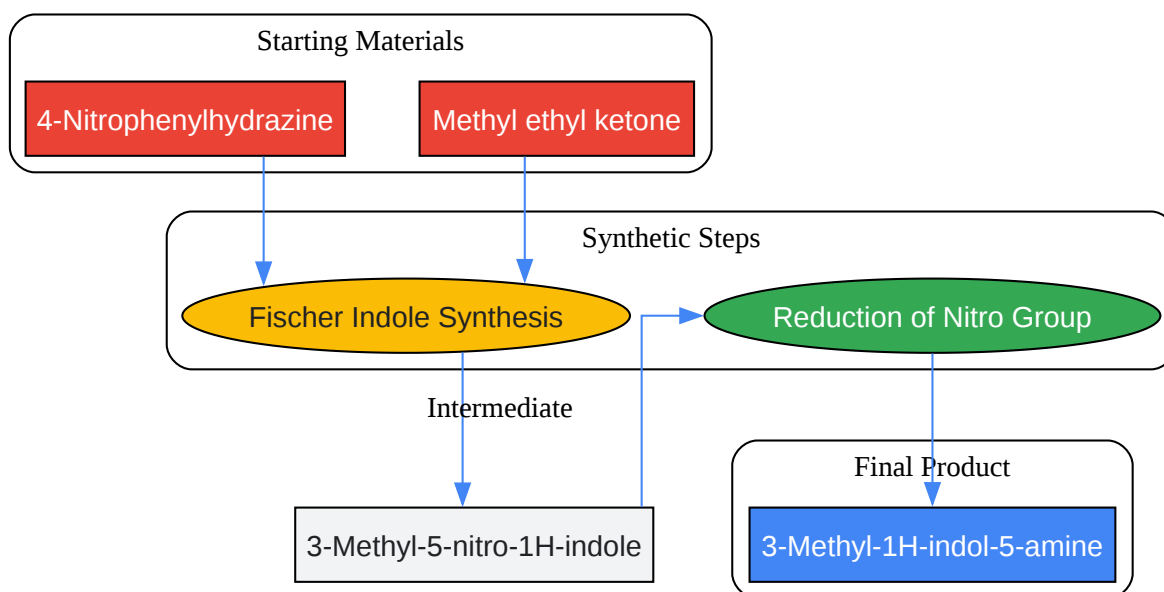
Property	Value	Source
CAS Number	102308-52-1	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub>	Supplier Data
Molecular Weight	146.19 g/mol	Supplier Data
Appearance	Not specified	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
Storage Temperature	2-8°C	Supplier Data

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Methyl-1H-indol-5-amine** is not explicitly described in the reviewed literature, a plausible synthetic route can be inferred from established methods for the synthesis of substituted indoles. The following proposed workflow is based on common synthetic strategies for related indole derivatives.

### Proposed Synthetic Workflow

The synthesis of **3-Methyl-1H-indol-5-amine** can be envisioned through a multi-step process, likely involving the introduction of the methyl group at the 3-position and the amino group at the 5-position of the indole scaffold. A common and versatile method for indole synthesis is the Fischer indole synthesis.



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Caption: Proposed synthetic workflow for **3-Methyl-1H-indol-5-amine**.

#### Step 1: Fischer Indole Synthesis of 3-Methyl-5-nitro-1H-indole (Intermediate)

This step involves the acid-catalyzed reaction of 4-nitrophenylhydrazine with methyl ethyl ketone.

- Materials: 4-Nitrophenylhydrazine hydrochloride, methyl ethyl ketone, a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a solvent like ethanol or acetic acid).
- Procedure:
  - Dissolve or suspend 4-nitrophenylhydrazine hydrochloride in the chosen solvent.
  - Add methyl ethyl ketone to the mixture.
  - Introduce the acid catalyst, often with cooling to control the initial exothermic reaction.

- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
- The crude product may precipitate or be extracted with an organic solvent.
- Purify the crude 3-methyl-5-nitro-1H-indole by recrystallization or column chromatography.

## Step 2: Reduction of the Nitro Group to Form **3-Methyl-1H-indol-5-amine**

The nitro group of the intermediate is reduced to the corresponding amine.

- Materials: 3-Methyl-5-nitro-1H-indole, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, catalytic hydrogenation with Pd/C, or iron powder in acetic acid).
- Procedure (using SnCl<sub>2</sub>/HCl as an example):
  - Suspend 3-methyl-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.
  - Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at a controlled temperature (e.g., 0-10°C).
  - After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
  - Cool the reaction mixture and carefully basify with a concentrated sodium hydroxide solution to precipitate tin salts.
  - Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
  - Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
  - Purify the crude **3-Methyl-1H-indol-5-amine** by column chromatography or recrystallization.

## Biological Activity and Signaling Pathways

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.<sup>[2]</sup> Derivatives of indole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

While specific studies on the biological activity or the signaling pathways directly modulated by **3-Methyl-1H-indol-5-amine** are not prominently available in the current scientific literature, its structural similarity to other bioactive indoles suggests potential for biological investigation. For instance, various substituted indoles have been explored as inhibitors of protein kinases, tubulin polymerization, and as ligands for various receptors.

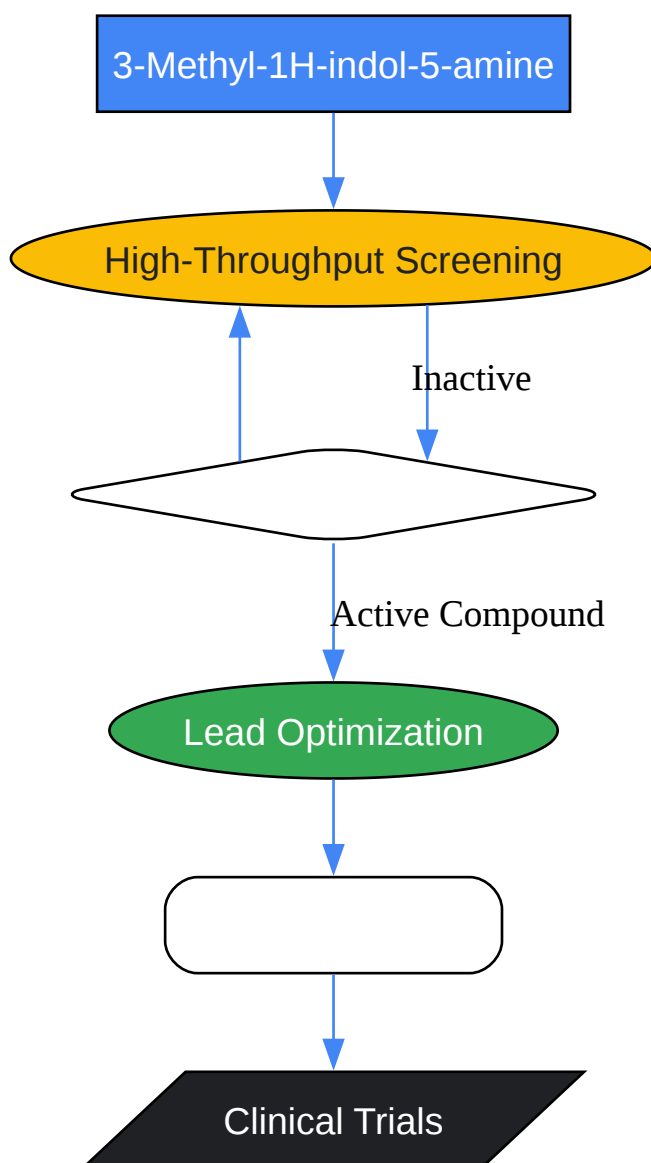
### Potential Areas of Investigation

Given the structural features of **3-Methyl-1H-indol-5-amine**, it could be a candidate for investigation in the following areas:

- **Anticancer Drug Discovery:** The indole scaffold is present in many anticancer agents. The methyl and amino substitutions on this compound could influence its interaction with biological targets involved in cancer progression.
- **Antimicrobial Research:** Indole derivatives have shown promise as antimicrobial agents.<sup>[2]</sup>
- **Neuropharmacology:** The indole core is central to the structure of neurotransmitters like serotonin. Derivatives of indole are often investigated for their effects on the central nervous system.

### Logical Relationship for Drug Discovery Screening

The following diagram illustrates a logical workflow for screening **3-Methyl-1H-indol-5-amine** for potential biological activity.



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Caption: Logical workflow for drug discovery screening.

This guide serves as a foundational resource for researchers interested in **3-Methyl-1H-indol-5-amine**. Further experimental work is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities and mechanisms of action.

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## References

- 1. 102308-52-1|3-Methyl-1H-indol-5-amine|BLD Pharm [bldpharm.com]
- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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